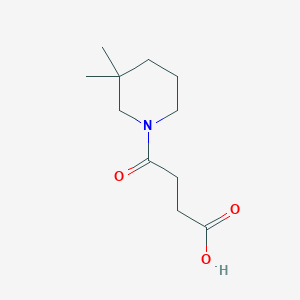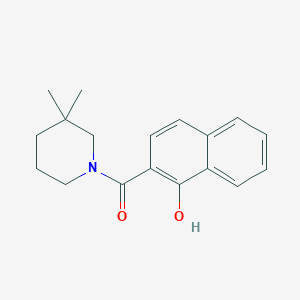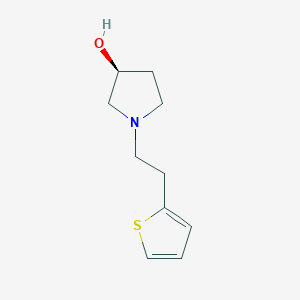
4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid, also known as DMXAA, is a small molecule that has been studied for its anti-cancer properties. DMXAA was initially discovered as a potential anti-tumor agent in the early 1990s and has since been the focus of numerous scientific studies.
科学的研究の応用
4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid has been extensively studied for its anti-tumor properties, specifically in the treatment of solid tumors. It has been shown to induce tumor necrosis and inhibit the growth of tumors in animal models. 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid has also been studied for its potential use in combination therapy with other anti-cancer agents.
作用機序
4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid works by activating the immune system to attack tumor cells. It stimulates the production of cytokines, which are proteins that play a role in the immune response. 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid also inhibits the formation of new blood vessels that supply nutrients to tumors, which can lead to their death.
Biochemical and Physiological Effects:
4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid has been shown to have a range of biochemical and physiological effects. It has been found to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid also inhibits the production of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of blood vessels. Additionally, 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid has been shown to increase the permeability of blood vessels in tumors, making them more susceptible to chemotherapy.
実験室実験の利点と制限
One advantage of using 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid in lab experiments is its specificity for tumor cells. It has been shown to have minimal toxicity to normal cells, making it a potentially effective anti-cancer agent. However, 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid has some limitations for lab experiments, including its instability in aqueous solutions and its limited solubility in organic solvents.
将来の方向性
There are several future directions for research on 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid. One area of interest is the development of new synthesis methods that can improve the yield and purity of 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid. Additionally, researchers are exploring the use of 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid in combination therapy with other anti-cancer agents to improve its effectiveness. Another area of research is the development of new delivery methods for 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid, such as nanoparticles, to improve its bioavailability and reduce toxicity. Finally, researchers are investigating the potential use of 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid in the treatment of other diseases, such as viral infections and autoimmune disorders.
合成法
4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid can be synthesized using a multi-step process that involves the reaction of 3,3-dimethylpiperidine with ethyl acetoacetate, followed by oxidation with potassium permanganate. This process results in the formation of 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid in high yields.
特性
IUPAC Name |
4-(3,3-dimethylpiperidin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2)6-3-7-12(8-11)9(13)4-5-10(14)15/h3-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAJOCILNZNEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B7577963.png)
![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7577970.png)
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B7577974.png)


![5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid](/img/structure/B7577990.png)

![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)

![1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol](/img/structure/B7578036.png)
![2-[(2,6-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578053.png)
![2-[(3-Methoxyphenoxy)methyl]prop-2-enoic acid](/img/structure/B7578074.png)